N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine
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Overview
Description
N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine is a chemical compound with the molecular formula C14H19NO3. This compound is characterized by the presence of a benzodioxin ring system, which is a fused ring structure containing both benzene and dioxin rings. The compound also features an ethylamine group substituted with a methyl group and an allyl group attached to the benzodioxin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine typically involves multiple steps. One common route starts with the preparation of the benzodioxin ring system, followed by the introduction of the allyl group and the ethylamine side chain. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine include:
Myristicin: A naturally occurring compound with a similar benzodioxin structure.
Safrole: Another compound with a benzodioxin ring system and allyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an ethylamine side chain and a methyl group. This combination of structural features may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine |
InChI |
InChI=1S/C14H19NO3/c1-3-4-11-5-6-12-14(18-10-9-16-12)13(11)17-8-7-15-2/h3,5-6,15H,1,4,7-10H2,2H3 |
InChI Key |
GXPKMMWMYSZDGH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCOC1=C(C=CC2=C1OCCO2)CC=C |
Origin of Product |
United States |
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